N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was initially developed as a Raf kinase inhibitor, but it has also been shown to have effects on other signaling pathways, including VEGFR and PDGFR.
Mechanism of Action
N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 inhibits the activity of Raf kinase, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinase, N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 can block this pathway and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on Raf kinase, N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has also been shown to inhibit angiogenesis through its effects on VEGFR and PDGFR. This can lead to a reduction in blood vessel formation and a decrease in the blood supply to tumors, which can limit their growth and spread.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 is that it has been extensively studied and characterized, making it a well-established tool for cancer research. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways to improve treatment outcomes. Another area of interest is the development of more selective inhibitors that can target specific isoforms of Raf kinase to minimize off-target effects. Finally, there is also interest in exploring the potential use of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in other disease areas, such as inflammatory disorders.
Synthesis Methods
The synthesis of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves several steps, including the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-2-fluoroaniline to form the desired product. The final step involves the reaction of the product with acetic anhydride to form the acetylated derivative.
Scientific Research Applications
N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition to its effects on Raf kinase, N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has also been shown to inhibit angiogenesis through its effects on VEGFR and PDGFR.
properties
IUPAC Name |
N-[2-(2-fluoroanilino)-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)16(21)18-10-15(20)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGMYJFGDBWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.